molecular formula C5H3N5OS2 B2921063 N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide CAS No. 478261-71-1

N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2921063
CAS No.: 478261-71-1
M. Wt: 213.23
InChI Key: PLGFUQRBQFKDJR-UHFFFAOYSA-N
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Description

N-(1,3,4-Thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a bifunctional heterocyclic compound comprising two distinct thiadiazole rings connected via an amide bond. This structural motif confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Its synthesis typically involves coupling reactions between thiadiazole precursors, though specific protocols for this compound remain less documented compared to analogs.

Properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)thiadiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5OS2/c11-4(3-1-13-10-8-3)7-5-9-6-2-12-5/h1-2H,(H,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGFUQRBQFKDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, and distillation to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiadiazole derivatives with different functional groups .

Comparison with Similar Compounds

Comparison with Similar Thiadiazole-Based Compounds

(a) N-(5-Amino-1,3,4-Thiadiazol-2-yl) Benzamide Derivatives

  • Structure : Features a benzamide group attached to a 1,3,4-thiadiazole ring, contrasting with the dual thiadiazole system of the target compound.
  • Synthesis: Synthesized via cyclization of benzoylisothiocyanate with thiosemicarbazide, followed by modifications with ethyl cyanoacetate .
  • Activity : Demonstrates anticancer properties through pro-apoptotic mechanisms and cell cycle arrest .

(b) N-(5-Substituted-1,3,4-Thiadiazol-2-yl) Thioacetamide Derivatives

  • Structure: Incorporates thioether linkages and substituted amino groups (e.g., p-tolylamino) on the thiadiazole core.
  • Synthesis : Achieved through coupling of thiadiazole-thiol intermediates with chloroacetamide derivatives .
  • Activity : Exhibits potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values as low as 0.034 mmol L<sup>–1</sup> .

(c) N-(5-Nitrothiazol-2-yl)-1,2,3-Thiadiazole-4-Carboxamide (D319-0482)

  • Structure : Replaces the 1,3,4-thiadiazole moiety with a 5-nitrothiazole ring.
  • Synthesis : Derived from coupling 5-nitrothiazole-2-amine with 1,2,3-thiadiazole-4-carboxylic acid .
  • Activity : Functions as a SAT inhibitor, targeting bacterial metabolism rather than eukaryotic cancer pathways .

Biological Activity

N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a compound that belongs to the class of thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Overview of Thiadiazole Compounds

Thiadiazoles are heterocyclic compounds characterized by the presence of sulfur and nitrogen atoms in their ring structure. The 1,3,4-thiadiazole moiety is particularly noted for its pharmacological properties, including:

  • Antimicrobial Activity : Effective against various bacterial and fungal strains.
  • Antitumor Activity : Exhibits cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Inhibits pathways involved in inflammation.
  • Anticonvulsant Properties : Shows potential in treating epilepsy.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that compounds with a thiadiazole backbone showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds were often lower than those for standard antibiotics like streptomycin and fluconazole .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies have shown:

  • Cytotoxicity : this compound exhibited significant cytotoxic effects against various cancer cell lines such as SKOV-3 (ovarian cancer) and HL-60 (leukemia) with IC50 values indicating potent activity .
  • Mechanism of Action : The cytotoxicity is believed to occur through the induction of apoptosis as evidenced by staining assays .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been substantiated through various studies:

  • Compounds derived from the 1,3,4-thiadiazole scaffold have shown efficacy in inhibiting the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation . This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole derivatives:

StudyBiological ActivityFindings
Zheng et al. (2021)AntiviralDemonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV), with curative rates surpassing standard treatments .
Gowda et al. (2020)AntimicrobialShowed broad-spectrum antimicrobial activity with MIC values indicating effectiveness against multiple pathogens .
Skrzypek et al. (2021)NeuroprotectiveInvestigated neuroprotective effects in models of oxidative stress .

Q & A

Q. Basic

  • FT-IR : Confirm carbonyl (C=O) stretches at ~1670–1700 cm⁻¹ and thiadiazole ring vibrations at ~680–750 cm⁻¹ .
  • ¹H/¹³C NMR : Identify carboxamide NH protons (δ 10.5–12.0 ppm) and aromatic carbons (δ 140–160 ppm) .

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